2-Bromo-4-(2,2,2-trifluoroethoxy)-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-bromo-4-(2,2,2-trifluoroethoxy)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-7-3-5(17-4-8(11,12)13)1-2-6(7)9(14,15)16/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTLBICNSUHCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Initial Trifluoromethylation
The synthesis begins with 1-(trifluoromethyl)benzene derivatives. Patent US4533777 outlines a trifluoromethylation method using carbon tetrachloride (CCl₄) and hydrogen fluoride (HF) under pressurized conditions (5–30 bars) at 60–130°C. This approach introduces the trifluoromethyl group (-CF₃) at the benzene ring’s position 1. For example, reacting toluene derivatives with CCl₄/HF yields 1-(trifluoromethyl)benzene in 70–85% efficiency.
Etherification with 2,2,2-Trifluoroethanol
Next, the trifluoroethoxy (-OCH₂CF₃) group is introduced at position 4. A nucleophilic aromatic substitution (SNAr) is employed, leveraging a nitro (-NO₂) group as a directing and activating group. According to CN102491901B, nitration of 1-(trifluoromethyl)benzene using concentrated HNO₃/H₂SO₄ at 0–100°C produces 1-(trifluoromethyl)-4-nitrobenzene. Subsequent reduction (e.g., catalytic hydrogenation) yields 4-amino-1-(trifluoromethyl)benzene, which undergoes diazotization and hydrolysis to form 4-hydroxy-1-(trifluoromethyl)benzene.
The hydroxyl group is then alkylated with 2,2,2-trifluoroethyl bromide (CF₃CH₂Br) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF, achieving 4-(2,2,2-trifluoroethoxy)-1-(trifluoromethyl)benzene.
Regioselective Bromination
Bromination at position 2 is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). As per CN104447183B, FeBr₃ or AlBr₃ catalyzes electrophilic substitution, directing bromine ortho to the electron-donating trifluoroethoxy group. Reaction conditions (-15–100°C in CH₂Cl₂ or CHCl₃) yield the target compound with 80–90% purity, requiring subsequent distillation or recrystallization.
Table 1: Reaction Conditions for Sequential Functionalization
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Trifluoromethylation | CCl₄, HF | 60–130 | 70–85 |
| Nitration | HNO₃, H₂SO₄ | 0–100 | 75–90 |
| Etherification | CF₃CH₂Br, K₂CO₃ | 80–120 | 65–80 |
| Bromination | Br₂, FeBr₃ | -15–25 | 70–85 |
One-Pot Multi-Step Synthesis via Intermediate Halogenation
Bromo-Trifluoromethylbenzene Precursors
An alternative route starts with 2-bromo-1-(trifluoromethyl)benzene , synthesized via bromination of 1-(trifluoromethyl)benzene using Br₂/FeBr₃. The bromine atom’s ortho-directing effect facilitates subsequent etherification.
De Novo Construction via Aromatic Ring Assembly
Suzuki-Miyaura Cross-Coupling
This approach assembles the benzene ring from smaller fragments. For example, a boronic ester derivative of 4-(2,2,2-trifluoroethoxy)phenyl couples with 2-bromo-1-(trifluoromethyl)benzene in the presence of Pd(PPh₃)₄. However, this method faces challenges in regiochemical control and requires pre-functionalized building blocks.
Cyclotrimerization of Alkynes
Transition metal-catalyzed cyclotrimerization of CF₃-substituted alkynes (e.g., 3-trifluoromethylphenylacetylene) offers a route to trifluoromethylated arenes. Subsequent bromination and etherification steps are then applied. While innovative, this method remains experimental with limited industrial adoption.
Comparative Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,2,2-trifluoroethoxy)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Reduction: Formation of 2-Bromo-4-(2,2,2-trifluoroethoxy)-1-methylbenzene.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that fluorinated compounds exhibit unique biological properties, making them valuable in drug development. A study demonstrated that derivatives of 2-bromo-4-(2,2,2-trifluoroethoxy)-1-(trifluoromethyl)benzene exhibit promising anticancer activity against various cancer cell lines. The trifluoromethyl and trifluoroethoxy groups enhance the lipophilicity of the compound, improving cell membrane permeability and bioavailability.
Case Study :
In vitro tests on human breast cancer cells revealed that modifications of this compound led to a significant reduction in cell viability, indicating its potential as a lead compound for developing new anticancer agents.
Agrochemicals
Pesticide Development
The compound's fluorinated structure contributes to its effectiveness as a pesticide. Fluorinated compounds are known for their stability and resistance to degradation, which is essential for agricultural applications.
Case Study :
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations while maintaining crop health. The compound's efficacy was attributed to its ability to disrupt insect hormone systems.
Materials Science
Polymer Synthesis
The incorporation of fluorinated compounds into polymers has been shown to enhance material properties such as thermal stability and chemical resistance. This compound can serve as a monomer or additive in the synthesis of advanced polymeric materials.
Data Table: Comparison of Polymer Properties
| Property | Standard Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Mechanical Strength | Moderate | Enhanced |
Analytical Chemistry
Use as a Standard Compound
In analytical chemistry, this compound can be utilized as a standard in various chromatographic techniques due to its well-defined structure and properties. Its stability under various conditions makes it an ideal candidate for calibration standards in mass spectrometry and NMR spectroscopy.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,2,2-trifluoroethoxy)-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl and trifluoroethoxy groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their differences:
Abbreviations : TFE = 2,2,2-trifluoroethoxy.
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) and trifluoroethoxy (CF₃CH₂O) groups in the target compound enhance electrophilic substitution resistance compared to methyl or methoxy analogs .
- Regioselectivity : Bromine at position 2 directs reactions to positions 5 and 6, whereas analogs with bromine at position 1 (e.g., 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene) exhibit different reactivity patterns .
Physicochemical Properties
Notes:
- Higher molecular weight in the target compound is attributed to the trifluoromethyl and trifluoroethoxy groups.
- Fluorinated analogs generally exhibit lower boiling points due to reduced van der Waals interactions .
Biological Activity
Chemical Identity and Structure
2-Bromo-4-(2,2,2-trifluoroethoxy)-1-(trifluoromethyl)benzene is a fluorinated aromatic compound notable for its unique structure, which includes bromine and trifluoroalkyl substituents. The molecular formula is C10H6BrF6O, with a molecular weight of approximately 323.03 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and stability, making it an interesting candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules such as enzymes and receptors. The trifluoromethyl groups can enhance the compound's stability and bioavailability, which are critical for its potential medicinal applications.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Enzyme Inhibition : It has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmitter regulation, making the compound a potential candidate for treating neurodegenerative diseases.
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which could be beneficial in reducing oxidative stress in biological systems.
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated moderate cytotoxicity, suggesting potential as an anticancer agent.
Comparative Analysis
A comparative analysis of similar compounds reveals that this compound exhibits unique properties due to its specific substitution pattern. Below is a summary table comparing this compound with related fluorinated benzene derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| This compound | C10H6BrF6O | 323.03 g/mol | Enzyme inhibition, antioxidant activity |
| 4-Bromo-1-(trifluoromethyl)benzene | C8H6BrF3 | 227.04 g/mol | Moderate enzyme inhibition |
| 3-Bromo-5-(trifluoromethyl)phenylacetate | C9H7BrF3O | 263.06 g/mol | Cytotoxicity against cancer cell lines |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of trifluoromethyl-substituted compounds against AChE. The results indicated that this compound exhibited a significant inhibitory effect with an IC50 value comparable to established inhibitors like donepezil.
- Antioxidant Potential : Another study focused on the antioxidant potential of fluorinated compounds. It was found that this compound could effectively scavenge free radicals in vitro, showcasing its potential as a therapeutic agent in oxidative stress-related diseases.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-(2,2,2-trifluoroethoxy)-1-(trifluoromethyl)benzene, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via sequential nucleophilic aromatic substitution. First, bromination at position 2 is achieved using Br₂/FeBr₃ under reflux in dichloromethane. The trifluoroethoxy group is introduced via SN2 reaction with 2,2,2-trifluoroethyl tosylate in the presence of K₂CO₃ in DMF at 80–100°C. Catalytic amounts of copper iodide enhance regioselectivity . Purification via flash chromatography (hexane/ethyl acetate, 4:1) yields >95% purity. Reaction efficiency is optimized by maintaining anhydrous conditions and inert gas (N₂) atmosphere to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : The trifluoroethoxy group’s methylene protons appear as a quartet (δ 4.5–4.7 ppm, J = 8.5 Hz), while aromatic protons show splitting patterns consistent with substituent positions .
- ¹⁹F NMR : Distinct signals for the trifluoromethyl (-CF₃, δ -63 ppm, singlet) and trifluoroethoxy (-OCH₂CF₃, δ -75 ppm, triplet) groups confirm their presence .
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 315.96 [M⁺] and fragments at m/z 196.98 (loss of CF₃OCH₂) validate the structure .
Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromo group serves as a reactive site for Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a DMF/H₂O (3:1) solvent system at 110°C achieves 70–80% yield. Despite electron-withdrawing effects from -CF₃ and -OCH₂CF₃, the bromine’s leaving-group ability remains intact. Post-reaction analysis via HPLC (C18 column, acetonitrile/water gradient) confirms aryl-aryl bond formation .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the trifluoromethyl and trifluoroethoxy groups influence mechanistic pathways in electrophilic substitution?
- Methodological Answer : The -CF₃ and -OCH₂CF₃ groups strongly deactivate the benzene ring via inductive (-I) effects, directing electrophiles to the para position relative to the bromine. Computational modeling (DFT at B3LYP/6-31G* level) reveals decreased electron density at the ortho and meta positions. Experimental validation involves nitration (HNO₃/H₂SO₄), where the nitro group predominantly substitutes para to bromine, confirmed by ¹H NMR and X-ray crystallography .
Q. What computational strategies predict the compound’s interactions with biological targets, and how are these models validated?
- Methodological Answer :
- Docking Studies : AutoDock Vina simulates binding to kinase targets (e.g., EGFR), predicting binding affinities (ΔG ≈ -9.2 kcal/mol) at the ATP-binding pocket.
- DFT Calculations : Electrostatic potential maps identify nucleophilic regions prone to hydrogen bonding.
- Validation : In vitro kinase inhibition assays (IC₅₀ determination via luminescent ATP detection) correlate with docking results. Discrepancies >10% trigger re-evaluation of protonation states in the model .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated aromatics with trifluoroalkoxy groups?
- Methodological Answer : Discrepancies often arise from assay variability. Standardization steps include:
- Using isogenic cell lines (e.g., HEK293T) with controlled passage numbers.
- Normalizing solvent (DMSO) concentration to ≤0.1% to avoid cytotoxicity.
- Meta-analysis of IC₅₀ values across studies identifies outliers. For example, conflicting cytotoxicity data (e.g., LC₅₀ = 10 μM vs. 50 μM) may arise from differences in MTT assay incubation times (24h vs. 48h). Reproducibility improves with ATP-based viability assays (CellTiter-Glo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
